molecular formula C7H10N2O B2712581 (5-Methoxypyridin-2-yl)methanamine CAS No. 905306-69-6

(5-Methoxypyridin-2-yl)methanamine

Cat. No.: B2712581
CAS No.: 905306-69-6
M. Wt: 138.17
InChI Key: AKYKNKLVGMYOIL-UHFFFAOYSA-N
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Description

(5-Methoxypyridin-2-yl)methanamine is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, featuring a methoxy group at the 5-position and a methanamine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxypyridin-2-yl)methanamine typically involves the reaction of 2-chloromethyl-5-methoxypyridine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 50-70°C to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: (5-Methoxypyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(5-Methoxypyridin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can also participate in various interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Uniqueness: (5-Methoxypyridin-2-yl)methanamine is unique due to the specific positioning of the methoxy and methanamine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(5-methoxypyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYKNKLVGMYOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905306-69-6
Record name (5-methoxypyridin-2-yl)methanamine
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